molecular formula C17H27N3O4S B11191832 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-tert-butylacetamide

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-tert-butylacetamide

Cat. No.: B11191832
M. Wt: 369.5 g/mol
InChI Key: XYXBLYCMKRQCCB-UHFFFAOYSA-N
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Description

2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE is a complex organic compound featuring a seven-membered azepane ring, a sulfonyl group, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfonyl chlorides. The dihydropyridinone moiety is formed through cyclization reactions involving suitable diketones and amines. Finally, the tert-butylacetamide group is attached through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-tert-butylacetamide

InChI

InChI=1S/C17H27N3O4S/c1-17(2,3)18-15(21)13-19-10-8-9-14(16(19)22)25(23,24)20-11-6-4-5-7-12-20/h8-10H,4-7,11-13H2,1-3H3,(H,18,21)

InChI Key

XYXBLYCMKRQCCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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